

A Comparative Guide to Gallium Arsenide (GaAs) and Gallium Nitride (GaN) Power Amplifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gallium arsenate*

Cat. No.: *B1256347*

[Get Quote](#)

In the landscape of radio frequency (RF) and microwave electronics, the choice of semiconductor technology for power amplifiers is a critical design consideration. For decades, Gallium Arsenide (GaAs) has been a mainstay, particularly in high-frequency applications. However, the emergence of Gallium Nitride (GaN) has presented a powerful alternative, offering significant advantages in power, efficiency, and thermal performance. This guide provides an objective comparison of GaAs and GaN power amplifiers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison at a Glance

The fundamental differences in the material properties of GaAs and GaN give rise to distinct performance characteristics in the power amplifiers built upon them. GaN's wider bandgap, higher breakdown voltage, and superior thermal conductivity are key enablers for its enhanced power and efficiency capabilities.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Gallium Arsenide (GaAs)	Gallium Nitride (GaN)	Units
Power Density	0.5 - 1.5[4]	5 - 12[5]	W/mm
Operating Voltage	5 - 20[4]	28 - 50[4][6]	V
Breakdown Voltage	20 - 40[4]	> 100[4]	V
Maximum Output Power	~5 - 10 (single device) [6]	Tens to hundreds[6]	W
Power Added Efficiency (PAE)	20% - 50% (for mobile PAs)[5]	>70% (achievable)[2]	%
Operating Frequency	Up to 250[6]	Up to ~114 (emerging)[7]	GHz
Thermal Conductivity	0.5[3]	1.3 - 2.0 (GaN on SiC) [3]	W/cm·K
Noise Figure	Generally lower, good for low-noise applications.[1][8]	Generally higher than GaAs.	dB
Cost	Mature technology, generally lower cost. [1]	Higher material and processing costs.[5]	-

In-Depth Performance Analysis

Power and Efficiency

GaN's standout feature is its significantly higher power density, which can be five to ten times that of GaAs.[2][5] This allows for the generation of much higher output power from a smaller device, a critical advantage in applications where size, weight, and power (SWaP) are primary concerns.[7] For instance, a single GaN-based monolithic microwave integrated circuit (MMIC) can often replace multiple GaAs amplifiers, simplifying system design and reducing overall footprint.[9]

The higher operating voltage of GaN devices also contributes to their superior efficiency.[10] Power-added efficiency (PAE) is a crucial metric that quantifies how effectively an amplifier converts DC input power into RF output power. GaN amplifiers consistently demonstrate higher PAE compared to their GaAs counterparts, especially at higher power levels.[7] This enhanced efficiency not only reduces power consumption but also minimizes heat generation, a significant factor in system reliability.

Frequency Performance

Historically, GaAs has held an advantage in very high-frequency applications due to its superior electron mobility.[3] This has made it the technology of choice for millimeter-wave applications for many years. However, advancements in GaN technology, particularly with smaller node sizes, are enabling GaN devices to operate at increasingly higher frequencies, including the E-band (71-86 GHz) and W-band (92-114 GHz).[7] While GaAs still often exhibits lower noise figures, making it ideal for sensitive receiver applications,[1][8] GaN is closing the gap in high-frequency power applications.

Thermal Management

The thermal conductivity of the substrate material is critical for dissipating the heat generated by the power amplifier. GaN is typically grown on high thermal conductivity substrates like Silicon Carbide (SiC), resulting in a thermal conductivity that is three to five times better than that of GaAs.[3][10] This superior thermal management capability allows GaN amplifiers to operate at higher temperatures and handle higher power levels without degradation, leading to improved reliability.[10]

Experimental Protocols for Key Performance Metrics

Accurate and consistent measurement of power amplifier performance is essential for objective comparison. The following are detailed methodologies for key experimental tests.

Power-Added Efficiency (PAE) Measurement

Objective: To determine the efficiency of a power amplifier in converting DC power to RF power.

Methodology:

- **Setup:** The experimental setup consists of an RF signal generator, a DC power supply, the Device Under Test (DUT - the power amplifier), a directional coupler, a power meter, and a spectrum analyzer. The DUT's input is connected to the signal generator, and its output is connected to the directional coupler. The coupled port of the coupler is connected to the spectrum analyzer, and the output port is terminated with a power meter. The DC power supply provides the necessary bias to the amplifier.
- **Procedure:**
 - Set the RF signal generator to the desired frequency and a low input power level.
 - Apply the specified DC bias voltage and current to the DUT.
 - Measure the input RF power (P_{in}), the output RF power (P_{out}) using the power meter, and the DC power consumed by the amplifier ($P_{dc} = V_{dc} * I_{dc}$).
 - Gradually increase the input power in steps and record the corresponding P_{out} and P_{dc} values.
 - Calculate the PAE at each power level using the formula: $PAE (\%) = [(P_{out} - P_{in}) / P_{dc}] * 100$.[\[11\]](#)
- **Data Presentation:** The results are typically plotted as PAE versus output power to identify the point of maximum efficiency.

Breakdown Voltage Measurement

Objective: To determine the maximum voltage that the drain-source or drain-gate of a transistor can withstand before electrical breakdown occurs.

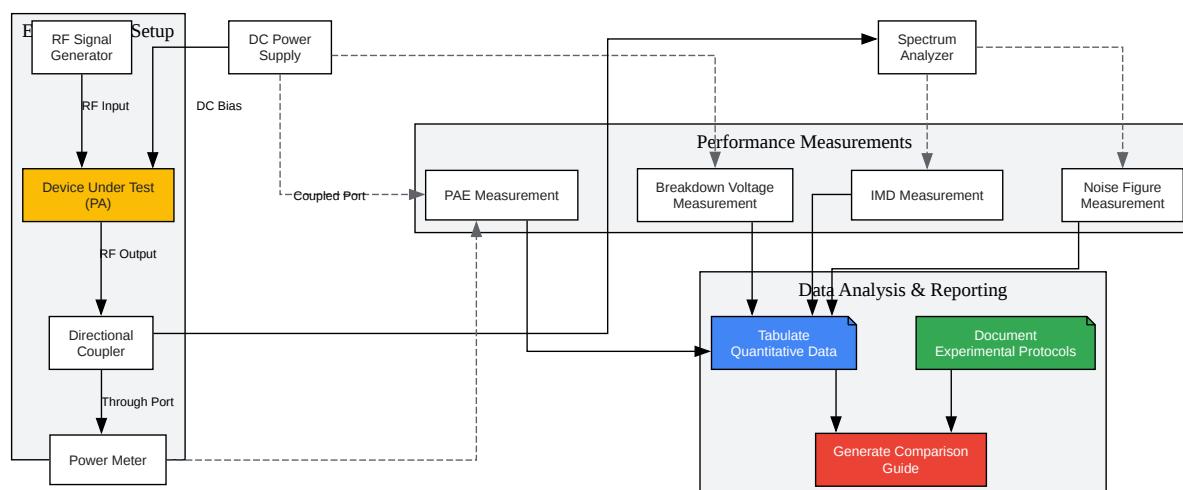
Methodology:

- **Setup:** This measurement requires a high-voltage power supply, a curve tracer or a semiconductor parameter analyzer. The transistor (DUT) is placed in a test fixture.
- **Procedure (Off-State Breakdown):**

- The gate of the HEMT is biased to a voltage that ensures the device is in the off-state (e.g., $V_{gs} = 0V$ for a depletion-mode device or $V_{gs} < V_{th}$ for an enhancement-mode device).
- The drain voltage is gradually increased while monitoring the drain current.
- The breakdown voltage is defined as the voltage at which the drain current reaches a predefined, small value (e.g., 1 mA/mm of gate periphery).[\[10\]](#)
- Data Presentation: The breakdown voltage is reported as a single value.

Intermodulation Distortion (IMD) Measurement

Objective: To characterize the linearity of a power amplifier by measuring the unwanted frequency components generated when two or more signals are amplified simultaneously.


Methodology:

- Setup: The setup includes two RF signal generators, a power combiner, the DUT, an attenuator, and a spectrum analyzer. The outputs of the two signal generators are combined and fed into the input of the DUT. The output of the DUT is attenuated to protect the spectrum analyzer.
- Procedure (Two-Tone Test):
 - Set the two signal generators to produce signals at two closely spaced frequencies (f_1 and f_2) with equal power levels.
 - The combined signal is applied to the DUT.
 - The spectrum analyzer is used to observe the output spectrum. The third-order intermodulation products (IMD3), which appear at $2f_1-f_2$ and $2f_2-f_1$, are of primary interest as they are close to the fundamental frequencies and difficult to filter.[\[12\]](#)
 - The power levels of the fundamental signals and the IMD3 products are measured.
- Data Presentation: The IMD performance is often characterized by the Third-Order Intercept Point (IP3), which is a theoretical point where the power of the fundamental signal and the

IMD3 product would be equal. A higher IP3 value indicates better linearity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the performance of a power amplifier.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the experimental characterization of RF power amplifiers.

Conclusion

The choice between GaAs and GaN power amplifiers is highly dependent on the specific requirements of the application. GaAs remains a viable and cost-effective solution for many

high-frequency, low-power, and low-noise applications. Its mature manufacturing processes also contribute to its continued prevalence.

However, for applications demanding high power, high efficiency, and robust thermal performance, GaN has emerged as the superior technology.^{[1][7]} Its ability to deliver significantly more power in a smaller footprint is a transformative advantage in fields such as telecommunications infrastructure, radar systems, and electronic warfare. As GaN technology continues to mature and manufacturing costs decrease, its adoption is expected to expand further, solidifying its position as a key enabling technology for the next generation of RF and microwave systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scribd.com [scribd.com]
- 2. reld.phys.strath.ac.uk [reld.phys.strath.ac.uk]
- 3. Dynamic Breakdown Voltage of GaN Power HEMTs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Understanding Noise Figure in Amplifiers: Definition, Importance, and How to Reduce It – MapYourTech [mapyourtech.com]
- 5. diva-portal.org [diva-portal.org]
- 6. web.stanford.edu [web.stanford.edu]
- 7. cmc.ca [cmc.ca]
- 8. Product Documentation - NI [ni.com]
- 9. Making Power-Added Efficiency (PAE) Measurements PDF Asset Page | Keysight [keysight.com]
- 10. High Reliability and Breakdown Voltage of GaN HEMTs on Free-Standing GaN Substrates [mdpi.com]
- 11. Product Documentation - NI [ni.com]

- 12. Intermodulation Distortion (IMD) & Passive Intermodulation (PIM) Explained - RF Page [rfpage.com]
- To cite this document: BenchChem. [A Comparative Guide to Gallium Arsenide (GaAs) and Gallium Nitride (GaN) Power Amplifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256347#performance-comparison-of-gaas-and-gan-power-amplifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com